5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is a chemical compound with the molecular formula C7H5ClN2O . It is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol involves a pyrrolopyridine core with a chlorine atom at the 5-position and a hydroxyl group at the 4-position . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is a solid compound . It has a molecular weight of 168.58 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Agrochemical and Medicinal Compounds : Chlorinated pyrrolidin-2-ones, including structures related to "5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol," have been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones. These compounds serve as useful intermediates for the preparation of agrochemicals or medicinal compounds, demonstrating the chemical versatility and potential application in drug discovery and pesticide development (Ghelfi et al., 2003).
- Building Blocks for 7-Azaindole Derivatives : The compound and its derivatives have been reported as versatile building blocks that allow the synthesis of substituted 7-azaindole derivatives. This involves nucleophilic displacement, highlighting its role in the efficient synthesis of complex heterocycles that are commonly found in pharmaceuticals (Figueroa‐Pérez et al., 2006).
Material Science and Electronics
- Organic Electronics : Pyrrolo[2,3-b]pyridin derivatives, including the 5-chloro variant, have been investigated for their optoelectronic properties. These materials show promise for application in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The synthesis and characterization of these compounds enable the development of novel materials with tailored electronic properties (Martins et al., 2018).
Chemical Biology and Drug Design
- Nicotinic Acetylcholine Receptor Studies : Derivatives of "5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol" have been synthesized for high-affinity ligands targeting nicotinic acetylcholine receptors. These studies are crucial for developing new therapeutics for neurodegenerative diseases and understanding the molecular basis of neurotransmission (Brown et al., 2001).
Safety And Hazards
properties
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIXDFLRBZWVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640170 | |
Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol | |
CAS RN |
1015610-47-5 | |
Record name | 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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